molecular formula C4H7BF3K B1454457 Potassium (cyclopropylmethyl)trifluoroborate CAS No. 1356481-57-6

Potassium (cyclopropylmethyl)trifluoroborate

Cat. No.: B1454457
CAS No.: 1356481-57-6
M. Wt: 162.01 g/mol
InChI Key: XCCLGHIXYQZPIA-UHFFFAOYSA-N
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Description

Potassium (cyclopropylmethyl)trifluoroborate is a useful research compound. Its molecular formula is C4H7BF3K and its molecular weight is 162.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Potassium (cyclopropylmethyl)trifluoroborate primarily targets the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) with organic halides .

Mode of Action

This compound, as an organotrifluoroborate, acts as a versatile and stable boronic acid surrogate . It interacts with its targets by providing a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is significant in organic synthesis, allowing for the formation of complex organic compounds from simpler ones. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

As a chemical reagent used in laboratory settings, it’s important to note that it is typically handled and stored under an inert atmosphere at temperatures between 2-8°c to maintain its stability and reactivity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of various organic compounds, leading to the creation of complex molecules from simpler ones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be stable and reactive under an inert atmosphere and within a specific temperature range (2-8°C) . These conditions help prevent the compound from reacting with other substances in the environment, thereby maintaining its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Potassium (cyclopropylmethyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins involved in these reactions. For instance, it is known to interact with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. These interactions are crucial for the synthesis of complex organic molecules, which are essential in drug development and other biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including changes in cellular metabolism and gene expression. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts, leading to the formation of complex organic molecules that are essential for various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It can interact with transporters and binding proteins that facilitate its movement within cells. These interactions can affect its localization and accumulation, ultimately influencing its biochemical activity. For instance, in certain cell types, this compound can accumulate in specific cellular compartments, leading to changes in cellular function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals can affect its biochemical activity, leading to changes in cellular function. For example, in certain cell types, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins, affecting gene expression and cellular metabolism .

Properties

IUPAC Name

potassium;cyclopropylmethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCLGHIXYQZPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356481-57-6
Record name potassium (cyclopropylmethyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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